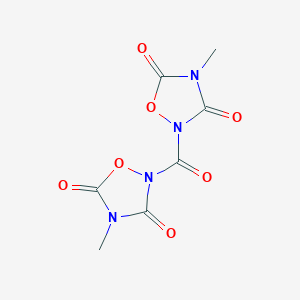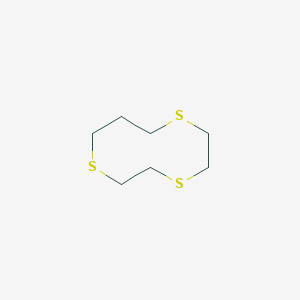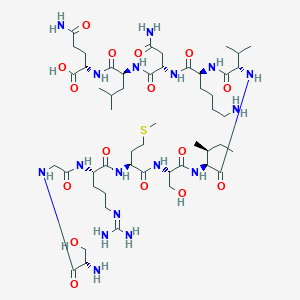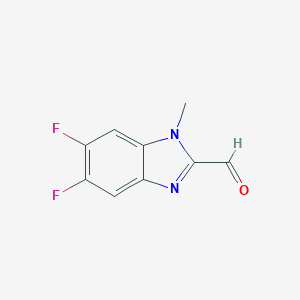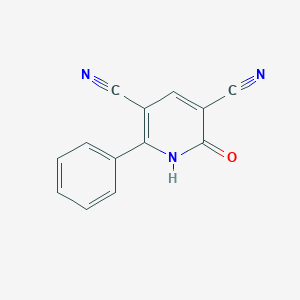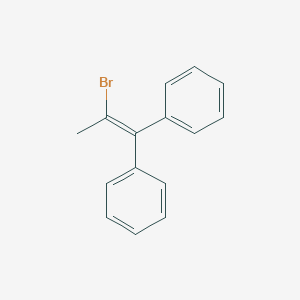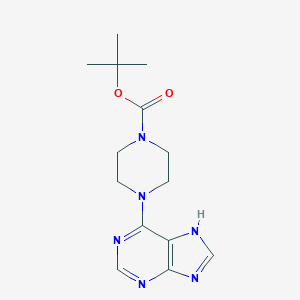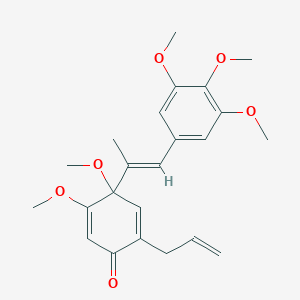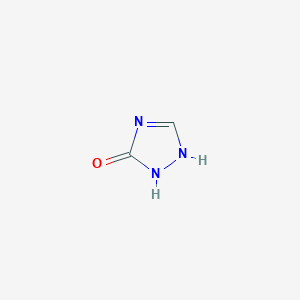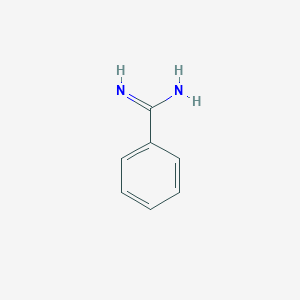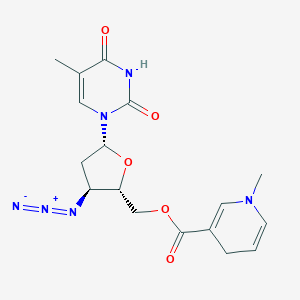
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine, commonly known as DAPD, is a nucleoside analogue that has been extensively studied for its antiviral properties. It was first synthesized in 1991 and has since been the subject of numerous scientific studies.
作用机制
DAPD is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further replication of the viral DNA. DAPD also inhibits the reverse transcriptase enzyme by binding to its active site, thereby preventing the enzyme from synthesizing new viral DNA.
生化和生理效应
DAPD has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. However, it has been shown to have some cytotoxic effects on normal cells, particularly at high concentrations. In addition, DAPD has been shown to have poor oral bioavailability, which limits its use as an oral medication.
实验室实验的优点和局限性
DAPD has several advantages for use in laboratory experiments, including its high potency against HIV-1 and HBV, its low toxicity, and its ability to induce apoptosis in cancer cells. However, its poor oral bioavailability and cytotoxic effects on normal cells limit its use in certain experiments.
未来方向
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other antiviral or anticancer drugs, and the exploration of its potential use in other viral or cancer diseases. In addition, further research is needed to better understand the cytotoxic effects of DAPD on normal cells and to develop strategies to mitigate these effects.
合成方法
The synthesis of DAPD involves several steps, starting with the reaction of 3'-deoxythymidine with 1,4-dihydropyridine-3-carboxylic acid. This is followed by the addition of an azido group to the 3' position of the thymidine ring. The final step involves the acylation of the 5' hydroxyl group with the pyridine-3-carbonyl group. The resulting compound is a white crystalline solid with a molecular weight of 316.3 g/mol.
科学研究应用
DAPD has been extensively studied for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). It has been shown to inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In addition, DAPD has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
属性
CAS 编号 |
116333-41-6 |
|---|---|
产品名称 |
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine |
分子式 |
C17H20N6O5 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
InChI 键 |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
其他 CAS 编号 |
116333-41-6 |
同义词 |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





